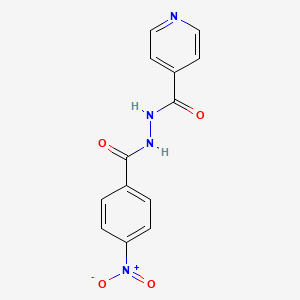![molecular formula C17H21N3O3S B3829335 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3829335.png)
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide
Übersicht
Beschreibung
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells in the central nervous system (CNS).
Wissenschaftliche Forschungsanwendungen
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. Neuroinflammation is a process that involves the activation of glial cells in response to various stimuli, such as injury, infection, or neurodegenerative diseases. TSPO is upregulated in activated glial cells, making it a potential target for the development of drugs that can modulate neuroinflammation.
Wirkmechanismus
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide binds selectively to TSPO, which is primarily expressed in the mitochondria of glial cells in the CNS. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the production of steroid hormones and neurosteroids. The activation of TSPO has been shown to modulate the activity of various signaling pathways involved in neuroinflammation, including the NF-κB pathway and the NLRP3 inflammasome.
Biochemical and Physiological Effects
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to modulate various biochemical and physiological processes in the CNS. In preclinical studies, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to reduce neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve cognitive function in animal models of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of activated glial cells in the CNS. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has some limitations for lab experiments. Its synthesis is relatively complex and has a low yield, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. One direction is the development of more efficient synthesis methods for 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. Another direction is the optimization of the pharmacokinetic properties of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide to improve its efficacy in animal models. Additionally, the potential therapeutic applications of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide in human diseases, such as neurodegenerative diseases, should be further explored in clinical trials. Finally, the development of new ligands for TSPO that have improved selectivity and efficacy could lead to the development of more effective therapies for neuroinflammation.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-20(5-2)24(22,23)15-11-9-14(10-12-15)17(21)19-16-8-6-7-13(3)18-16/h6-12H,4-5H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFROZNLLSDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(2-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829280.png)
![2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829292.png)

![6-bromo-4-phenyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3829295.png)

![N-[2,6-dihydroxy-3-(phenoxyacetyl)benzyl]alanine](/img/structure/B3829313.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-biphenylcarboxamide](/img/structure/B3829330.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3,5-dinitrobenzamide](/img/structure/B3829338.png)

![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]thio}methyl)-6-bromo-1-phenyl-1H-indole-3-carboxylate hydrobromide](/img/structure/B3829347.png)